N-(2H-1,3-benzodioxol-5-yl)-2-{[2,5-bis(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide
Description
Historical Development of Imidazole-Sulfanyl Compounds
Imidazole-sulfanyl derivatives emerged in the late 20th century as researchers explored sulfur-containing heterocycles for their electronic and steric properties. Early work focused on thioether linkages to enhance metabolic stability compared to oxygen analogs. The foundational synthesis of imidazole-1-sulfonyl azide in 2009 demonstrated the reactivity of sulfur-nitrogen bonds in heterocyclic systems, enabling precise functionalization of imidazole cores. By 2012, derivatives like 5,6-dichloro-1-β-D-ribofuranosylbenzimidazole highlighted the anti-proliferative potential of imidazole-thioether hybrids, establishing structure-activity relationship (SAR) principles for later compounds.
Position in Contemporary Medicinal Chemistry Research
Modern studies prioritize imidazole-sulfanyl hybrids for their dual capacity to engage in hydrogen bonding (via imidazole) and hydrophobic interactions (via aryl-thioether moieties). Recent work on benzodioxole-imidazole hybrids, such as EVT-3053918, demonstrates nanomolar-range activity against fungal pathogens by targeting lanosterol 14α-demethylase. Computational analyses reveal that the sulfanyl group in this compound enhances binding to hydrophobic enzyme pockets while maintaining aqueous solubility.
Significance of the Benzodioxole-Imidazole Hybrid Architecture
The fusion of benzodioxole and imidazole creates a planar, conjugated system with three key properties:
- Electron-rich aromaticity : The benzodioxole’s oxygen atoms donate electron density to the imidazole ring, stabilizing cationic intermediates during enzymatic interactions.
- Tautomeric flexibility : The imidazole core allows proton shuffling between N1 and N3, adapting to pH variations in biological environments.
- Steric complementarity : X-ray crystallography of related compounds shows that the 1,3-benzodioxole moiety occupies shallow hydrophobic cavities in target proteins, as evidenced by the 1.085.2 ų unit cell volume of analog 5o.
Rationale for Methoxyphenyl Substitution Patterns
The 4-methoxyphenyl groups at positions 2 and 5 of the imidazole ring serve dual roles:
| Substituent Position | Electronic Effect | Biological Impact |
|---|---|---|
| 2-(4-MeOPh) | +M (mesomeric) | Enhances π-stacking with tyrosine residues |
| 5-(4-MeOPh) | +I (inductive) | Increases membrane permeability via logP modulation |
SAR studies on analogous compounds demonstrate that para-methoxy groups improve antifungal activity 3-fold compared to meta-substituted derivatives, attributed to optimized dipole alignment with CYP51’s heme-binding domain.
Importance of Thioacetamide Derivatives in Drug Discovery
Thioacetamide’s sulfur atom confers two advantages over oxygen-based acetamides:
- Metabolic resistance : Sulfur’s lower electronegativity reduces susceptibility to esterase-mediated hydrolysis, as shown in plasma stability assays of EVT-3053918 (>90% intact after 24 h).
- Conformational locking : The C–S bond (1.81 Å) permits restricted rotation, pre-organizing the molecule for target binding. Density functional theory (DFT) calculations on related thioacetamides reveal a 12.3 kcal/mol barrier to rotation, favoring bioactive conformers.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[[2,5-bis(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O5S/c1-31-19-8-3-16(4-9-19)24-26(29-25(28-24)17-5-10-20(32-2)11-6-17)35-14-23(30)27-18-7-12-21-22(13-18)34-15-33-21/h3-13H,14-15H2,1-2H3,(H,27,30)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQBZBGASHLJNGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)OC)SCC(=O)NC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{[2,5-bis(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzodioxole Ring: Starting from catechol, the benzodioxole ring can be formed through a cyclization reaction with formaldehyde.
Synthesis of the Imidazole Ring: The imidazole ring can be synthesized via a Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Coupling Reactions: The benzodioxole and imidazole intermediates can be coupled using a sulfanylacetamide linker through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions could target the imidazole ring or the sulfanyl group, potentially leading to the formation of thioethers.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the benzodioxole or imidazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Halogenated reagents, acids, or bases can facilitate substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized or reduced derivatives, as well as substituted analogs of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it may serve as a probe or inhibitor for studying enzyme functions or signaling pathways.
Medicine
Potential medicinal applications could include its use as a drug candidate for targeting specific diseases, given its unique structural features.
Industry
In industry, the compound might be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-{[2,5-bis(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide would depend on its specific application. For instance, if used as a drug, it might interact with particular molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Variations in Acetamide Derivatives
Compound A : N-((2,5-bis(trifluoromethyl)phenyl)sulfonyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)acetamide (41)
- Key Differences :
- Sulfonyl group vs. sulfanyl linker in the target compound.
- Trifluoromethyl and chlorobenzoyl substituents (electron-withdrawing) vs. bis(4-methoxyphenyl) (electron-donating).
- Impact :
- Compound A’s trifluoromethyl groups enhance metabolic resistance but may reduce solubility.
- The target compound’s methoxy groups likely improve lipophilicity and membrane permeability.
- Synthesis : Compound A was synthesized in 37% yield via sulfonamide coupling , suggesting similar methods could apply to the target compound.
Compound B : N-(6-trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide
- Key Differences :
- Benzothiazole core vs. imidazole in the target compound.
- 2,5-Dimethoxyphenyl vs. bis(4-methoxyphenyl) substitution.
- Impact :
- Benzothiazole’s rigid structure may enhance binding to hydrophobic pockets, whereas the imidazole in the target compound offers hydrogen-bonding sites.
- Dimethoxy vs. bis(4-methoxy) substitution alters steric hindrance and electronic distribution.
Compound C : 2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide
- Key Differences: 2-Aminophenyl group vs. 1,3-benzodioxole in the target compound. Simpler 4-methoxyphenyl vs. complex bis(4-methoxyphenyl)imidazole.
- The target compound’s benzodioxole may confer greater oxidative stability.
Tabulated Comparison of Key Features
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-{[2,5-bis(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, structure-activity relationships, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical formula: with a molecular weight of 489.5 g/mol. Its structural features include:
- Benzodioxole moiety : Implicated in various biological interactions.
- Imidazole ring : Known for its role in many pharmacologically active compounds.
- Sulfanyl group : May enhance reactivity and biological interactions.
Antitumor Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor properties. For example, derivatives containing imidazole groups have shown promising results against various cancer cell lines, including lung cancer cells (A549, HCC827, and NCI-H358).
Table 1: Antitumor Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Assay Type |
|---|---|---|---|
| Compound A | A549 | 2.12 ± 0.21 | 2D |
| Compound B | HCC827 | 5.13 ± 0.97 | 3D |
| Compound C | NCI-H358 | 0.85 ± 0.05 | 2D |
These findings suggest that the imidazolyl group in the compound under consideration may also confer similar antitumor effects, although specific data on this compound is limited.
Antimicrobial Activity
Compounds containing benzimidazole and benzodioxole frameworks have been reported to possess antimicrobial properties. Research indicates that these compounds can effectively inhibit both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity of Benzimidazole Derivatives
| Compound | Target Bacteria | Activity Level |
|---|---|---|
| Compound D | Staphylococcus aureus | Moderate |
| Compound E | Escherichia coli | Good |
The presence of methoxy groups in the structure may enhance solubility and bioavailability, potentially increasing antimicrobial efficacy.
Case Studies and Research Findings
-
Study on Anticancer Properties :
- A study evaluated a library of compounds similar to this compound using multicellular spheroids as a model for tumor growth. The results indicated that certain derivatives exhibited significant cytotoxicity against established cancer cell lines, suggesting the potential for further development into therapeutic agents .
- Structure-Activity Relationship Analysis :
Q & A
Q. What are the critical steps in synthesizing N-(2H-1,3-benzodioxol-5-yl)-2-{[2,5-bis(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide, and how can purity be optimized?
- Methodological Answer : Synthesis involves sequential coupling of the benzodioxole and bis(4-methoxyphenyl)imidazole moieties via a sulfanylacetamide linker. Key steps include:
-
Imidazole ring formation : Condensation of glyoxal with substituted amines under acidic conditions .
-
Thioether linkage : Reaction of the imidazole-thiol intermediate with chloroacetamide derivatives in the presence of a base (e.g., K₂CO₃) .
-
Final amidation : Coupling with the benzodioxol-5-amine group using carbodiimide reagents (e.g., EDC/HOBt) .
Optimization : -
Reaction conditions : Temperature (60–80°C) and pH (neutral to mildly basic) must be tightly controlled to minimize side reactions .
-
Purification : Use preparative HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) to achieve >95% purity .
- Analytical Validation :
| Technique | Purpose | Key Peaks/Data |
|---|---|---|
| ¹H/¹³C NMR | Confirm structural integrity | Benzodioxole protons (δ 6.7–6.9 ppm), imidazole C-S bond (δ 160–165 ppm) |
| HRMS | Verify molecular weight | [M+H]⁺ at m/z 507.1234 (calculated) |
| HPLC | Assess purity | Retention time ~12.3 min (method-dependent) |
Q. How can researchers confirm the structural identity of this compound post-synthesis?
- Methodological Answer : A multi-technique approach is essential:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR identifies aromatic protons from benzodioxole (δ 6.7–6.9 ppm) and methoxyphenyl groups (δ 3.8 ppm for OCH₃) .
- ¹³C NMR confirms the sulfanylacetamide linkage (C=O at δ 170 ppm, C-S at δ 40–45 ppm) .
- Infrared Spectroscopy (IR) : Detect amide C=O stretch (~1650 cm⁻¹) and C-S bond (~650 cm⁻¹) .
- Mass Spectrometry (HRMS) : Match experimental [M+H]⁺ with theoretical mass (Δ < 2 ppm) .
Advanced Research Questions
Q. How to design experiments to evaluate the compound’s pharmacological potential while addressing data contradictions?
- Methodological Answer :
- Biological Screening :
- Enzyme inhibition assays : Test against kinases (e.g., EGFR) or cytochrome P450 isoforms using fluorogenic substrates .
- Cell-based assays : Evaluate cytotoxicity (MTT assay) and apoptosis (Annexin V/PI staining) in cancer cell lines (e.g., MCF-7, HeLa) .
- Addressing contradictions :
- Dose-response curves : Replicate studies across multiple cell lines to rule out cell-specific effects .
- Metabolic stability : Use liver microsomes to assess if rapid degradation explains inconsistent IC₅₀ values .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound?
- Methodological Answer :
- Analog synthesis : Modify substituents (e.g., replace 4-methoxyphenyl with chloro or nitro groups) to test electronic effects .
- Computational modeling :
- Molecular docking (AutoDock/Vina) : Predict binding to targets like tubulin or DNA topoisomerase II .
- QSAR studies : Corrogate substituent hydrophobicity (logP) with cytotoxicity data .
- In vitro validation : Compare IC₅₀ values of analogs to identify critical functional groups .
Q. How can computational methods enhance the understanding of this compound’s mechanism of action?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate binding stability to proposed targets (e.g., 50 ns trajectories in GROMACS) .
- Pharmacophore modeling : Identify essential features (e.g., hydrogen bond acceptors from benzodioxole) using MOE or Schrödinger .
- ADMET prediction : Use SwissADME to optimize solubility and permeability while minimizing toxicity risks .
Q. What experimental approaches resolve stability issues under varying pH and temperature conditions?
- Methodological Answer :
- Forced degradation studies :
| Condition | Degradation Pathway | Analytical Monitoring |
|---|---|---|
| Acidic (pH 2) | Hydrolysis of acetamide | HPLC (new peak at 8.2 min) |
| Oxidative (H₂O₂) | Sulfur oxidation | LC-MS (m/z +16 for sulfoxide) |
- Stabilization strategies :
- Lyophilization for long-term storage .
- Buffered formulations (pH 7.4) for in vitro assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
